molecular formula C18H19BrN2O2 B235373 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide

Katalognummer B235373
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: KJHUHJWNDRIWGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BML-210 is a member of the phenylacetamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.

Wirkmechanismus

The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory cytokines and prostaglandins. N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide may also act by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
Studies have shown that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide can have a number of biochemical and physiological effects. These include reducing the production of inflammatory cytokines, reducing the infiltration of inflammatory cells, and reducing pain in animal models of inflammatory and neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in lab experiments is that it is a relatively straightforward compound to synthesize. This means that it can be readily produced in a laboratory setting. Additionally, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have potential therapeutic properties, which makes it an attractive compound for further study.
One limitation of using N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in lab experiments is that its mechanism of action is not fully understood. This means that further research is needed to fully elucidate the compound's therapeutic potential. Additionally, the effects of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide on human subjects are not yet known, which means that further research is needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are a number of future directions that could be pursued in the study of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide. One area of research that could be explored is the compound's potential as an anti-inflammatory agent. This could involve further studies to determine the compound's mechanism of action and its effects on different types of inflammatory conditions.
Another area of research that could be explored is the compound's potential as an analgesic agent. This could involve further studies to determine the compound's effects on different types of pain, as well as its mechanism of action.
Finally, further research is needed to determine the safety and efficacy of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in humans. This could involve clinical trials to determine the compound's effects on different types of inflammatory and pain conditions, as well as its safety profile.

Synthesemethoden

The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide involves a multi-step process that starts with the reaction of 3-bromo-4-nitroaniline and morpholine in the presence of a base to form 3-bromo-4-(4-morpholinyl)aniline. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide. The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is a relatively straightforward process that can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has focused on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is its anti-inflammatory properties. Studies have shown that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide can inhibit the production of inflammatory cytokines and reduce the infiltration of inflammatory cells, suggesting that it may have potential as an anti-inflammatory agent.
Another area of research that has focused on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is its analgesic properties. Studies have shown that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide can reduce pain in animal models of inflammatory and neuropathic pain, suggesting that it may have potential as an analgesic agent.

Eigenschaften

Produktname

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide

Molekularformel

C18H19BrN2O2

Molekulargewicht

375.3 g/mol

IUPAC-Name

N-(3-bromo-4-morpholin-4-ylphenyl)-2-phenylacetamide

InChI

InChI=1S/C18H19BrN2O2/c19-16-13-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22)

InChI-Schlüssel

KJHUHJWNDRIWGM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.